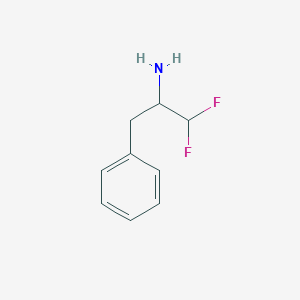

1,1-Difluoro-3-phenylpropan-2-amine

Description

It is synthesized via the reaction of difluoroacetonitrile (N145) with benzylmagnesium chloride, followed by purification steps . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing inhibitors of phenylethanolamine N-methyltransferase (PNMT), such as 3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline (264) . The difluoromethyl group enhances metabolic stability and modulates electronic properties, making it valuable in drug design.

Properties

CAS No. |

71025-65-5 |

|---|---|

Molecular Formula |

C9H11F2N |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1,1-difluoro-3-phenylpropan-2-amine |

InChI |

InChI=1S/C9H11F2N/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2 |

InChI Key |

YTGVDDOZVMXQOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(F)F)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Monofluorinated Analogs

- 1-Fluoro-3-phenylpropan-2-amine (CAS 70824-86-1):

- Structural Difference : Replaces one fluorine atom in the difluoro compound with a hydrogen.

- Properties : Reduced electronegativity compared to the difluoro analog, leading to lower lipophilicity (clogP ~1.5 vs. ~2.0 for the difluoro compound).

- Applications : Primarily used in research as a precursor for fluorinated neurotransmitters or enzyme inhibitors .

Difluorinated Derivatives with Varied Substitution Patterns

1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9):

- Structural Difference : Fluorine atoms are on the phenyl ring (2,4-positions) rather than the propane backbone.

- Properties : Increased aromatic electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

- Applications : Explored in the synthesis of antifungal and antiviral agents due to enhanced π-π stacking interactions .

1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-amine (Compound 28 in ):

- Structural Difference : Extended carbon chain (butane vs. propane) and additional trifluoromethylphenyl substitution.

- Properties : Higher molecular weight (MW ~350 vs. ~185 for 1,1-difluoro-3-phenylpropan-2-amine) and increased steric bulk, impacting receptor binding kinetics.

- Applications : Investigated in oncology for kinase inhibition, leveraging trifluoromethyl’s strong electron-withdrawing effects .

Cyclopropane-Containing Analogs

- Properties: Enhanced rigidity and altered dipole moments compared to linear analogs. Applications: Intermediate for quinolone antibiotics (e.g., 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(piperazinyl)-3-quinolinecarboxylic acid) .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3):

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound’s difluoromethyl group enables regioselective transformations, such as cyclization with polyphosphoric acid to form lactams (70% yield) .

- Biological Activity: Difluoromethyl analogs exhibit superior PNMT inhibition (IC₅₀ ~50 nM) compared to non-fluorinated counterparts (IC₅₀ >500 nM) due to enhanced hydrogen-bonding interactions .

- Thermodynamic Stability : Cyclopropane-containing analogs show higher thermal stability (decomposition >200°C) vs. linear amines (~150°C), attributed to ring strain and conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.